molecular formula C17H16N2O4 B2400106 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1105204-75-8

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2400106
CAS No.: 1105204-75-8
M. Wt: 312.325
InChI Key: HLDXUTCVNMNJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic chemical compound designed for research and development applications. This molecule features a distinctive molecular architecture, incorporating a furan-isoxazole core structure linked to an o-tolyloxy acetamide group. Compounds based on the 5-(furan-2-yl)isoxazol-3-yl)methyl scaffold are of significant interest in medicinal chemistry and chemical biology for constructing molecular libraries and investigating structure-activity relationships (SAR) . The structural motif combining a heterocyclic core like isoxazole with a furan ring is frequently explored in the development of novel bioactive molecules, as such fragments are known to contribute to specific interactions with biological targets . Researchers are investigating these compounds for various potential applications, including as key intermediates in the synthesis of more complex molecules. This compound is provided exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Researchers handling this material should employ appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-12-5-2-3-6-14(12)22-11-17(20)18-10-13-9-16(23-19-13)15-7-4-8-21-15/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDXUTCVNMNJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan and isoxazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

“N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce isoxazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving furan and isoxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Acetamide Derivatives

The target compound shares structural motifs with several classes of heterocyclic acetamides, including thiazolidinones, oxadiazoles, and triazoles. Key comparisons are outlined below:

Key Structural Differences and Implications

Core Heterocycles: The target compound features an isoxazole-furan core, distinguishing it from thiazolidinone (e.g., compound 9 ) or triazole-based analogs (e.g., ). The isoxazole ring may enhance metabolic stability compared to thiazolidinones, which are prone to ring-opening reactions.

Substituent Effects: The o-tolyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like 4-methoxyphenyl (compound 9) or polar groups in ranitidine-related compounds (). This may influence membrane permeability and target binding. Fluorinated analogs (e.g., compound 55 ) exhibit higher bioactivity scores (6.554 vs. 5.58–5.797 for non-fluorinated derivatives), suggesting electronegative substituents enhance interaction with biological targets.

Synthetic Approaches :

  • The synthesis of chloroacetamide intermediates (e.g., ) involves reacting amines with chloroacetyl chloride in solvents like dimethylformamide (DMF) or triethylamine. Similar methods could apply to the target compound’s synthesis, though yields may vary based on steric hindrance from the o-tolyloxy group .

Biological Activity

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and an isoxazole moiety, which are known for their diverse biological activities. The molecular formula of this compound is C17H16N4O3C_{17}H_{16}N_4O_3, with a molecular weight of approximately 312.33 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with isoxazole and furan rings have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-7 (Breast)10.5Apoptosis induction
BA549 (Lung)8.2Cell cycle arrest
CHeLa (Cervical)12.0Inhibition of growth

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : Compounds containing isoxazole rings often inhibit key enzymes involved in tumor growth and microbial survival.
  • Cell Membrane Disruption : The furan moiety contributes to the disruption of bacterial cell membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Study on Breast Cancer Cells : A recent study demonstrated that a derivative similar to this compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through ROS generation.
  • Antimicrobial Testing : In vitro tests against E. coli showed that the compound inhibited bacterial growth effectively at MIC values comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Q & A

Q. How can the synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide be optimized for high yield and purity?

Methodological Answer:

  • The synthesis typically involves multi-step reactions, starting with furan and isoxazole intermediates. Key steps include coupling reactions (e.g., amide bond formation) and functional group protection/deprotection.
  • Reaction conditions such as temperature (e.g., reflux in toluene/water mixtures), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., potassium carbonate for nucleophilic substitutions) significantly impact yield .
  • Purification methods like column chromatography, recrystallization (ethanol or pet-ether), or continuous flow reactors for scalability can enhance purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of furan, isoxazole, and o-tolyloxy protons/carbons .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% threshold) and identifies byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays : Test enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor binding using fluorescence polarization .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM) .
  • Dose-response curves : Establish IC50 values and compare with reference drugs (e.g., aspirin for anti-inflammatory activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance biological efficacy?

Methodological Answer:

  • Synthetic modifications : Replace the o-tolyloxy group with halogenated (e.g., 2-fluorophenoxy) or electron-withdrawing substituents to modulate lipophilicity and target affinity .
  • Analog synthesis : Prepare derivatives with varying isoxazole substituents (e.g., benzofuran instead of furan) and compare activity profiles .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell model) to prioritize leads .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Comparative assays : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum concentrations) to isolate variables .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm if observed activity is target-specific or off-target .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and potency) .

Q. How can computational modeling predict molecular targets and binding modes?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with potential targets (e.g., cyclooxygenase or kinase active sites) .
  • QSAR modeling : Develop quantitative models linking structural descriptors (e.g., logP, polar surface area) to activity data .
  • MD simulations : Analyze binding stability over time (≥100 ns trajectories) to prioritize targets for experimental validation .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models for this compound?

Methodological Answer:

  • Bioavailability factors : Poor solubility or rapid metabolism (e.g., CYP450-mediated oxidation of the furan ring) may reduce in vivo efficacy .
  • Species differences : Test metabolite profiles in humanized mouse models vs. standard rodents to identify translational gaps .
  • Dosing regimens : Optimize administration routes (e.g., intraperitoneal vs. oral) and frequency to align with pharmacokinetic data .

Key Comparative Insights from Analogous Compounds

  • Fluorinated analogs (e.g., 2-fluorophenoxy derivatives) exhibit enhanced lipophilicity and target binding compared to non-halogenated versions .
  • Thiophene-substituted analogs show divergent activity profiles due to sulfur’s electronic effects, highlighting the importance of heterocycle choice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.